molecular formula C21H22F3NO7S B068159 (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate CAS No. 176505-40-1

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate

Cat. No. B068159
M. Wt: 489.5 g/mol
InChI Key: CQHCTGLTGKBCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate, also known as (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate, is a useful research compound. Its molecular formula is C21H22F3NO7S and its molecular weight is 489.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

One of the primary research applications of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate is in the synthesis of complex organic compounds and peptides. For instance, it has been used in stereocontrolled synthesis, demonstrating its utility in the creation of hydroxyethylene dipeptide isosteres, a key component in peptide synthesis, highlighting the compound's significance in the development of synthetic methodologies for peptides and related structures (Nadin, Lopez, Neduvelil, & Thomas, 2001). Additionally, secondary benzylation techniques catalyzed by metal triflates, such as lanthanoid and hafnium triflate, have been explored using related benzyl alcohol derivatives, emphasizing the role of these compounds in nucleophilic substitution reactions and the formation of complex organic structures (Noji, Ohno, Fuji, Futaba, Tajima, & Ishii, 2003).

Deprotection Strategies

The research also delves into the optimization of deprotection strategies for tert-butoxycarbonyl groups, which are pivotal in peptide synthesis for protecting amino acids during chain assembly. One study highlights improved selectivity in the removal of tert-butoxycarbonyl groups, showcasing advancements in peptide synthesis and modification techniques, which is critical for the synthesis of peptides with precise structures (Bodanszky & Bodanszky, 2009).

Photophysical Properties and Functionalization

Exploration of photophysical properties of derivatives and their functionalization for various applications, including materials science and photobiology, is another significant area of research. A study on the influence of substituents in the phenyl ring of related compounds on photophysical properties highlights the potential of these materials in developing new photofunctional materials, indicating the versatility of (S)-Benzyl 2-(tert-butoxycarbonylamino)-2-(4-(trifluoromethylsulfonyloxy)phenyl)acetate derivatives in a wide range of scientific fields (Guzow, Zielińska, Mazurkiewicz, Karolczak, & Wiczk, 2005).

properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfonyloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO7S/c1-20(2,3)31-19(27)25-17(18(26)30-13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)32-33(28,29)21(22,23)24/h4-12,17H,13H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHCTGLTGKBCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592209
Record name Benzyl [(tert-butoxycarbonyl)amino]{4-[(trifluoromethanesulfonyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [(tert-butoxycarbonyl)amino]{4-[(trifluoromethanesulfonyl)oxy]phenyl}acetate

CAS RN

176505-40-1
Record name Benzyl [(tert-butoxycarbonyl)amino]{4-[(trifluoromethanesulfonyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.